molecular formula C25H31NO3 B101215 Metindizate CAS No. 15687-33-9

Metindizate

Cat. No. B101215
CAS RN: 15687-33-9
M. Wt: 393.5 g/mol
InChI Key: CCZXHOQYLPLQNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Metindizate has a chemical formula of C25H31NO3 . Its exact mass is 393.23 and its molecular weight is 393.530 . The elemental composition includes Carbon (76.30%), Hydrogen (7.94%), Nitrogen (3.56%), and Oxygen (12.20%) . The IUPAC name for Metindizate is 2-(Hexahydro-1-methyl-3-indolinyl)ethyl benzilate .

Scientific Research Applications

Logistic System in Metformin Research

Metformin, a common diabetes medication, has been the focus of significant research. A study by Litvinova et al. (2022) highlights the development of a logistic system for scientific research on metformin. This system facilitates the identification of new opportunities for medical use and potential partnership formations. It also optimizes the research time and cost, preventing duplication of research efforts, and focuses on the development of new types of dosage forms and combined drugs (Litvinova et al., 2022).

Proteomics and Metformin

Mass-spectrometry-based proteomics, essential in biological research, has been utilized in studying drugs like metformin. Chambers et al. (2012) developed the ProteoWizard Toolkit, which facilitates proteomics research. This toolkit bridges open formats and vendor formats, aiding in the analysis of metformin and other drugs' effects at the proteomic level (Chambers et al., 2012).

Metformin in Regenerative Medicine

Research by Marycz et al. (2016) explores metformin's role in regenerative medicine. The study shows that metformin enhances osteogenic properties of stem cells and increases bone density in vivo, demonstrating its potential beyond diabetes treatment (Marycz et al., 2016).

Metformin and Pharmacogenomics

Pharmacogenomics, a key aspect of personalized medicine, is crucial in understanding metformin's varied responses among individuals. A study by Pawlyk et al. (2014) discusses this context, aiming to identify genetic determinants of metformin response for more effective diabetes treatment (Pawlyk et al., 2014).

Metformin and Gut Microbiota

Lee and Ko (2014) and Wu et al. (2017) have conducted studies showing metformin's effect on gut microbiota. These findings provide insights into metformin's mechanisms in treating metabolic disorders and type 2 diabetes, suggesting a complex interaction between the drug and gut microbiome (Lee & Ko, 2014); (Wu et al., 2017).

Clinical Outcomes of Metformin in Heart Failure

Eurich et al. (2005) investigated metformin's association with lower morbidity and mortality in patients with heart failure and type 2 diabetes, challenging the conventional contraindication of metformin in heart failure cases (Eurich et al., 2005).

Metformin in Agricultural Research

Research in agricultural sciences, particularly in dairy cows, has also included metformin. Zanton et al. (2014) conducted a meta-analysis on the productive response of lactating dairy cows to methionine supplementation, contributing to the understanding of metformin's broader applications (Zanton et al., 2014).

properties

IUPAC Name

2-(1-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-26-18-19(22-14-8-9-15-23(22)26)16-17-29-24(27)25(28,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-13,19,22-23,28H,8-9,14-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZXHOQYLPLQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2C1CCCC2)CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864626
Record name 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metindizate

CAS RN

15687-33-9
Record name Metindizate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methyloctahydro-1H-indol-3-yl)ethyl hydroxy(diphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METINDIZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80J0CWN29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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